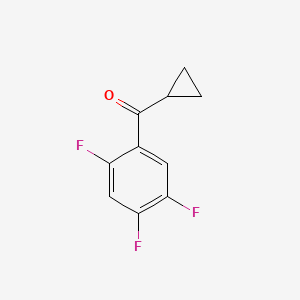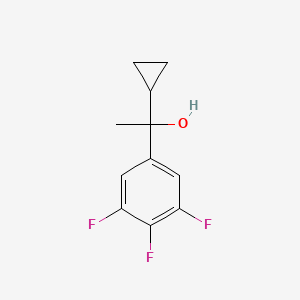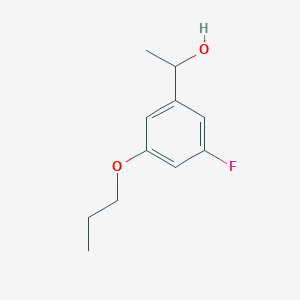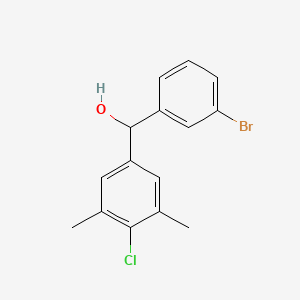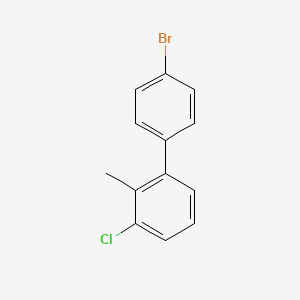
4-Bromo-3'-chloro-2'-methylbiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3’-chloro-2’-methylbiphenyl is an organic compound with the molecular formula C13H10BrCl It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3’-chloro-2’-methylbiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two aromatic rings. The process involves the reaction of an aryl halide (such as 4-bromo-3-chlorobenzene) with an arylboronic acid (such as 2-methylphenylboronic acid) in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of 4-Bromo-3’-chloro-2’-methylbiphenyl follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves careful control of temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is common in industrial settings to enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions
4-Bromo-3’-chloro-2’-methylbiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form biphenyl quinones or reduction to form biphenyl diols.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki–Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the arylboronic acid in coupling reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride, used in reduction reactions
Major Products
The major products formed from these reactions include various substituted biphenyls, biphenyl quinones, and biphenyl diols, depending on the specific reaction conditions and reagents used .
科学研究应用
4-Bromo-3’-chloro-2’-methylbiphenyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic applications
作用机制
The mechanism of action of 4-Bromo-3’-chloro-2’-methylbiphenyl in various reactions involves the activation of the aromatic rings through the presence of electron-withdrawing groups (bromine and chlorine). These groups facilitate the formation of reactive intermediates, such as aryl radicals or aryl cations, which then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the functional groups present on the biphenyl scaffold .
相似化合物的比较
Similar Compounds
4-Bromo-3-chloro-2-methylaniline: Similar in structure but contains an amino group instead of a second benzene ring.
1-Bromo-2-chloro-3-methylbenzene: Contains a single benzene ring with similar substituents.
3-Bromo-2-chloro-6-fluorotoluene: Contains a fluorine atom in addition to bromine and chlorine.
Uniqueness
4-Bromo-3’-chloro-2’-methylbiphenyl is unique due to its biphenyl structure, which provides greater rigidity and planarity compared to single-ring analogs. This structural feature enhances its stability and reactivity in various chemical reactions, making it a valuable compound in organic synthesis and material science .
属性
IUPAC Name |
1-(4-bromophenyl)-3-chloro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c1-9-12(3-2-4-13(9)15)10-5-7-11(14)8-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIMFAHVZUZHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

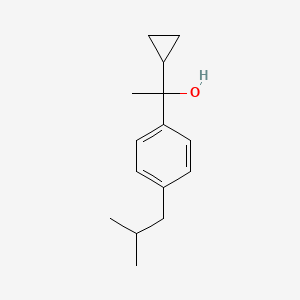
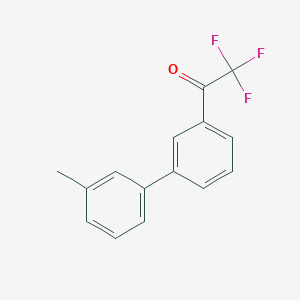
![1-Fluoro-2-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990921.png)
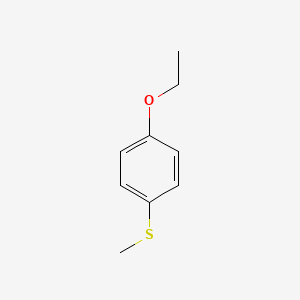

![1-Fluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990942.png)
![1-(3,4-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7990952.png)
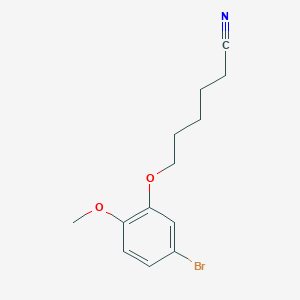
![O1-[2-(4-Chloro-3-fluorophenyl)ethyl] O2-ethyl oxalate](/img/structure/B7990965.png)
